molecular formula C20H15BrN2O4 B3559923 4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide

4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide

Cat. No.: B3559923
M. Wt: 427.2 g/mol
InChI Key: XSQCSZIMVNUQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide is an organic compound that features a bromine atom, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide typically involves multiple steps:

    Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a bromine source like N-bromosuccinimide.

    Amidation: The formation of the benzamide moiety involves the reaction of the brominated nitrobenzene with an amine derivative, often under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Etherification: The final step involves the etherification of the phenol group with 4-methylphenol, typically using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Reduction: The nitro group can also undergo reduction to form an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often using strong bases or nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

Major Products

    Reduction: 4-amino-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom and the phenyl rings can facilitate binding to hydrophobic pockets in proteins. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    4-chloro-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide is unique due to the combination of its bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in drug design and material science.

Properties

IUPAC Name

4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4/c1-13-2-7-16(8-3-13)27-17-9-5-15(6-10-17)22-20(24)14-4-11-18(21)19(12-14)23(25)26/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQCSZIMVNUQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.